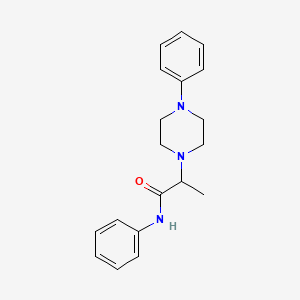

![molecular formula C22H31N5O5 B4630154 ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)

ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate

Descripción general

Descripción

This compound is a synthetic organic molecule, incorporating elements of piperazine and phenyl groups, suggesting a complex structure with potential for diverse chemical reactions and properties. The compound's design hints at applications in various chemical and biochemical contexts, albeit not explicitly detailed in available literature.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes, including reactions with secondary amines to yield N,N'-disubstituted piperazine derivatives (Anastasia Vasileva et al., 2018). These methods highlight the flexibility and complexity of synthesizing compounds within this chemical family, indicating that the synthesis of the specific compound would involve similarly intricate steps, focusing on controlling the functional group attachment and overall molecular architecture.

Molecular Structure Analysis

X-ray diffraction studies of similar piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, reveal linear and L-shaped molecular conformations, with intermolecular interactions playing a significant role in defining the crystal structure (B. Kulkarni et al., 2016). Such insights suggest that the target compound would exhibit a complex three-dimensional structure, influenced by its specific functional groups and their spatial arrangement.

Chemical Reactions and Properties

Piperazine compounds undergo a variety of chemical reactions, including decyclization and reactions with amines, to form a wide range of derivatives, showing the chemical versatility of the piperazine ring (Anastasia Vasileva et al., 2018). The presence of multiple functional groups in the compound of interest suggests it could participate in similar reactions, potentially leading to the formation of diverse products with varied chemical properties.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituted groups (B. Kulkarni et al., 2016). For the specific compound , these properties would depend on the exact nature of the substituents and their effect on the overall molecular polarity and intermolecular forces.

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis of Hybrid Molecules

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and their derivatives were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. These compounds demonstrated varying degrees of biological activity, indicating their potential in medicinal chemistry and drug design (Başoğlu et al., 2013).

Decyclization of Ethyl Carboxylates by Secondary Amines

The reaction of ethyl carboxylates with secondary amines produced N,N′-disubstituted piperazine derivatives, demonstrating the chemical reactivity and potential for creating diverse chemical structures for further biological evaluation (Vasileva et al., 2018).

Mannich Reaction and Antimicrobial Activity

Compounds obtained through the Mannich reaction showed antimicrobial activity against various microorganisms. This highlights the potential of these chemical frameworks in the development of new antimicrobial agents (Fandaklı et al., 2012).

Insecticides Based on Serotonergic Ligands

Derivatives based on the structure of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) were designed, synthesized, and evaluated for their activity against the armyworm. These compounds showed potential as novel insecticides with a new mode of action (Cai et al., 2010).

Antibacterial Activities of Piperazine Derivatives

Piperazine derivatives synthesized in research were tested for their antibacterial activities against various bacterial strains, showing that some compounds possess high activity against both Gram-positive and Gram-negative bacteria (Desai & Chikhalia, 2005).

Propiedades

IUPAC Name |

ethyl 4-[2-[2-[2-(4-methylanilino)-2-oxoethyl]-3-oxopiperazin-1-yl]-2-oxoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O5/c1-3-32-22(31)26-12-10-25(11-13-26)15-20(29)27-9-8-23-21(30)18(27)14-19(28)24-17-6-4-16(2)5-7-17/h4-7,18H,3,8-15H2,1-2H3,(H,23,30)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSKMQLGATWRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)

![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)

![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)

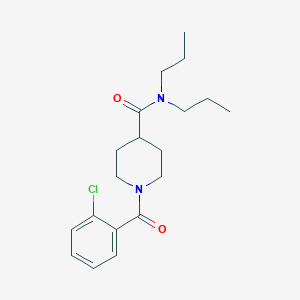

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)

![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)

![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4630126.png)

![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)

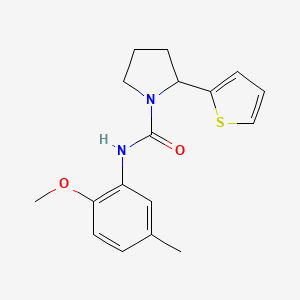

![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4630148.png)

![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)

![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)